molecular formula C9H10O5S B1391761 3-[(Methylsufonyl)oxy]phenylacetic acid CAS No. 1221791-80-5

3-[(Methylsufonyl)oxy]phenylacetic acid

Cat. No. B1391761
M. Wt: 230.24 g/mol
InChI Key: HFLHSJONIJOODP-UHFFFAOYSA-N
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Description

3-[(Methylsufonyl)oxy]phenylacetic acid is a chemical compound with the CAS Number: 1221791-80-5. It has a molecular weight of 230.24 and its IUPAC name is {3-[(methylsulfonyl)oxy]phenyl}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10O5S/c1-15(12,13)14-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11). This indicates the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound is a solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis : A study by Wu et al. (2010) discusses the synthesis of certain phenylacetate derivatives, highlighting the use of 3-[(Methylsufonyl)oxy]phenylacetic acid in synthetic chemistry.
  • Antiarrhythmic Agent Synthesis : Research by Chorvat et al. (1993) focused on synthesizing various phenylacetic acid esters, including derivatives of 3-[(Methylsufonyl)oxy]phenylacetic acid, for potential use as short-acting antiarrhythmic agents.

Biochemical Applications

  • Production in Fungal Culture : A study by Varma et al. (2006) found that certain phenylacetic acid derivatives were produced in the culture of Curvularia lunata, a type of fungus.
  • Influence on Penicillin Production : Research conducted in 1947 by Moyer and Coghill demonstrated the effect of phenylacetic acid on the production of penicillin, an important aspect of antibiotic synthesis.

Chemical Analysis and Catalysis

  • Analysis of Phenylacetone Precursors : A study by Tsujikawa et al. (2021) focused on the analysis of compounds structurally related to phenylacetic acid for their potential conversion into phenylacetone.
  • Use as a Catalyst : Zamani and Izadi (2013) researched the use of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles as a novel acid magnetic catalyst in the synthesis of certain compounds (Zamani & Izadi, 2013).

Plant Growth and Agricultural Applications

  • Auxin Biosynthesis Study : A study by Cook et al. (2016) compared the biosynthesis pathways of phenylacetic acid to that of indole-3-acetic acid, both of which are important plant hormones.
  • Plant Growth-Regulating Substances : Research by Chamberlain and Wain (1971) explored the impact of different substituents on the plant growth-regulating activity of phenylacetic acid.

Miscellaneous Applications

  • Microbial Metabolism Study : Sauer, Erfle, and Mahadevan (1975) examined how mixed rumen micro-organisms incorporate various compounds, including phenylacetic acid derivatives, into amino acids (Sauer, Erfle, & Mahadevan, 1975).
  • Endophytic Fungus Metabolites Study : Pang et al. (2022) isolated various metabolites, including phenylacetic acid derivatives, from an endophytic fungus, which exhibited cytotoxic activity against certain cancer cells (Pang et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and wearing eye protection .

properties

IUPAC Name

2-(3-methylsulfonyloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLHSJONIJOODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272131
Record name 3-[(Methylsulfonyl)oxy]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylsufonyl)oxy]phenylacetic acid

CAS RN

1221791-80-5
Record name 3-[(Methylsulfonyl)oxy]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Methylsulfonyl)oxy]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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